1-Acetyl-5-aminoindolin-2-one
Description
1-Acetyl-5-aminoindolin-2-one (CAS: 422518-10-3) is a nitrogen-containing heterocyclic compound characterized by an indolin-2-one core substituted with an acetyl group at the 1-position and an amino group at the 5-position. This compound serves as a critical intermediate in pharmaceutical synthesis due to its structural versatility and reactivity. Its acetyl group enhances stability, while the amino group enables further functionalization, making it valuable for developing bioactive molecules .
Properties
IUPAC Name |
1-acetyl-5-amino-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)12-9-3-2-8(11)4-7(9)5-10(12)14/h2-4H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPWJICZQKSALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)CC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-Acetyl-5-aminoindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit acetylcholine esterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound exhibits cytotoxicity against various human cancer cell lines, indicating its potential as an anticancer agent .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . This compound also affects the expression of genes involved in cell proliferation and survival, further contributing to its anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to the active site of acetylcholine esterase, inhibiting its activity and leading to increased levels of acetylcholine . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases and transcription factors, modulating their activity and affecting gene expression . These interactions contribute to the compound’s anticancer and neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy . Long-term studies in in vitro and in vivo settings have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholine esterase and sustained anticancer activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit beneficial effects, such as improved cognitive function and reduced tumor growth . High doses of this compound can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . For instance, the compound undergoes enzymatic reactions, such as acetylation and deacetylation, which modulate its biological activity . Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological activity . For example, this compound can be transported across cell membranes by specific transporters, allowing it to reach intracellular targets and exert its effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular components . This localization influences the compound’s ability to modulate cellular processes and exert its biological effects.
Biological Activity
1-Acetyl-5-aminoindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C10H10N2O2
- Molecular Weight : 190.20 g/mol
- IUPAC Name : 1-acetyl-5-amino-3H-indol-2-one
- Canonical SMILES : CC(=O)N1C(=O)CC2=C1C=CC(=C2)N
This compound primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases acetylcholine levels in the synaptic cleft, potentially enhancing cognitive functions and memory processes, similar to the clinically used AChE inhibitor donepezil.
Inhibition of Enzymes
In addition to AChE inhibition, studies have indicated that this compound may also inhibit other enzymes related to inflammatory pathways, such as lipoxygenase (5-LOX). This dual inhibition could position it as a candidate for treating inflammatory diseases .
Cellular Effects
Research has shown that indole derivatives, including this compound, can induce apoptosis in cancer cells and cause cell cycle arrest. These effects are attributed to the compound's ability to modulate various signaling pathways involved in cell proliferation and survival.
Dosage Effects in Animal Models
In animal studies, varying doses of this compound have demonstrated beneficial effects on cognitive function and tumor growth reduction. Low to moderate doses were particularly effective in enhancing memory retention and decreasing tumor volume in xenograft models.
Case Studies
A series of studies have been conducted to evaluate the anti-inflammatory properties of indoline derivatives. For instance, a study identified a closely related compound that exhibited significant inhibitory activity against both 5-LOX and soluble epoxide hydrolase (sEH), demonstrating potential for treating conditions like asthma and inflammatory bowel diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.20 g/mol |
| AChE Inhibition IC50 | 0.45 μM |
| 5-LOX Inhibition IC50 | 0.41 μM |
| sEH Inhibition IC50 | 0.43 μM |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Electron Effects: The 5-nitro group in 1-Acetyl-5-nitroindolin-2-one is strongly electron-withdrawing, making it a reactive intermediate for reduction to the amino derivative. In contrast, the 5-amino group in this compound is electron-donating, enhancing solubility and interaction with biological targets .
- Solubility: The hydrochloride salt of 5-aminoindolin-2-one (CAS: 120266-80-0) exhibits superior water solubility compared to the acetylated analog, making it preferable for aqueous formulations .
- Stability : Acetylation at the 1-position improves stability against oxidation, as seen in 1-Acetylindolin-2-one, which lacks reactive substituents at the 5-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
